molecular formula C17H19FN2O2 B5643391 2-(dimethylamino)-2-(4-fluorophenyl)-N-(4-hydroxybenzyl)acetamide

2-(dimethylamino)-2-(4-fluorophenyl)-N-(4-hydroxybenzyl)acetamide

Cat. No. B5643391
M. Wt: 302.34 g/mol
InChI Key: CBXXDPUPIJLVRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, starting from basic phenol or aniline precursors, which are then modified through various chemical reactions to introduce desired functional groups. For example, novel acetamide derivatives with anti-inflammatory activity were synthesized by reacting pyrazole with substituted acetamides, demonstrating a complex synthetic pathway that could be analogous to the target compound's synthesis (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's physical and chemical behavior. Techniques such as 1H NMR, IR, and mass spectrometry are commonly employed. For instance, the detailed molecular structure of various acetamide derivatives was elucidated using these techniques, confirming the presence of expected functional groups and the overall molecular framework (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. For example, amine oxidation studies have shown how N-N-dimethylbenzylamine N-oxides react with acetic anhydride, leading to different acetamides, indicating the versatility and reactivity of the acetamide group in chemical transformations (Jessop & Smith, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the crystal structure of a designed inhibitor for the influenza virus neuraminidase protein, which shares structural similarities with acetamide derivatives, was analyzed to understand its physical characteristics (Jedrzejas et al., 1995).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as acidity, basicity, reactivity with other chemicals, and stability, are influenced by their functional groups. Studies on similar compounds, such as the reactivity of amine N-oxides with acetic anhydride, provide insights into the chemical behavior of acetamide derivatives (Jessop & Smith, 1976).

properties

IUPAC Name

2-(dimethylamino)-2-(4-fluorophenyl)-N-[(4-hydroxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-20(2)16(13-5-7-14(18)8-6-13)17(22)19-11-12-3-9-15(21)10-4-12/h3-10,16,21H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXXDPUPIJLVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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